Diboron

Hydroboration Regioselectivity Steric control

Diboron, commonly encountered as diborane (B₂H₆), is the simplest stable binary boron hydride and serves as a foundational electrophilic reducing agent, gaseous hydroboration reagent, and p-type dopant source in semiconductor fabrication. Unlike nucleophilic hydride donors such as sodium borohydride or lithium aluminum hydride, diborane participates in reductions via initial Lewis acid–base adduct formation with electron-rich functional groups, enabling a distinct chemoselectivity profile that cannot be replicated by simple substitution with alternative hydride reagents.

Molecular Formula B2H6
BH3BH3
B10H14
B2H6
B2
Molecular Weight 21.63 g/mol
CAS No. 19287-45-7
Cat. No. B099234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiboron
CAS19287-45-7
Synonymsdiborane
Molecular FormulaB2H6
BH3BH3
B10H14
B2H6
B2
Molecular Weight21.63 g/mol
Structural Identifiers
SMILESB#B
InChIInChI=1S/2BH/h2*1H
InChIKeyZOCHARZZJNPSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes (NTP, 1992)
Sol in carbon disulfide
Solubility in water: hydrolyzes to hydrogen and boric acid
Solubility in water: slightly soluble in cold water, hydrolyzes in hot water
Reacts

Diboron (Diborane, CAS 19287-45-7): Chemical Identity and Core Reactivity Profile for Procurement Decisions


Diboron, commonly encountered as diborane (B₂H₆), is the simplest stable binary boron hydride and serves as a foundational electrophilic reducing agent, gaseous hydroboration reagent, and p-type dopant source in semiconductor fabrication [1]. Unlike nucleophilic hydride donors such as sodium borohydride or lithium aluminum hydride, diborane participates in reductions via initial Lewis acid–base adduct formation with electron-rich functional groups, enabling a distinct chemoselectivity profile that cannot be replicated by simple substitution with alternative hydride reagents [2]. Its physical state as a pyrophoric, colorless gas (boiling point −93 °C) dictates specialized handling and delivery infrastructure, further distinguishing it from air-stable solid boron reagents commonly employed in synthetic laboratories [1].

Why Diboron (CAS 19287-45-7) Cannot Be Replaced by Generic Boron or Hydride Reagents in Critical Applications


Attempts to substitute diborane with more convenient borane–Lewis base complexes (e.g., BH₃·THF, BH₃·SMe₂), nucleophilic borohydrides (NaBH₄, LiBH₄), or alternative diboron(4) reagents (B₂pin₂, B₂cat₂) routinely lead to divergent reactivity outcomes because each reagent class operates through a fundamentally different mechanistic pathway [1]. Nucleophilic hydride donors reduce substrates in order of electrophilicity, while diborane’s electrophilic boron center preferentially attacks the most electron-rich carbonyl oxygen, inverting the usual chemoselectivity hierarchy and enabling selective carboxylic acid reduction in the presence of esters—a transformation that LiAlH₄ cannot perform without over-reduction [2]. Similarly, in semiconductor doping, organoboron sources such as trimethylboron (TMB) produce substantially different silicon crystal morphology compared to diborane-derived doping, directly impacting device-quality material properties [3]. These mechanistic and performance divergences mean that diborane is not an interchangeable commodity within the broader boron reagent class.

Quantitative Differentiation Evidence: Diboron vs. Closest Analog Comparators


Hydroboration Regioselectivity: Diborane vs. 9-Borabicyclo[3.3.1]nonane (9-BBN) for 1,2-Dimethylcyclopentene

In the hydroboration–oxidation of 1,2-dimethylcyclopentene, the bulky dialkylborane 9-BBN delivers 99.3% regioselectivity for addition to the less hindered carbon, whereas diborane (B₂H₆) yields only 57% regioselectivity for the same substrate under comparable conditions [1]. This 42.3 percentage-point differential arises from the minimal steric demand of the parent B₂H₆ molecule relative to the bicyclic 9-BBN framework, making diborane the preferred reagent when lower steric bias and greater reactivity toward more substituted olefinic positions are synthetically required.

Hydroboration Regioselectivity Steric control

Chemoselective Carboxylic Acid Reduction: Diborane vs. Lithium Aluminum Hydride (LiAlH₄)

Diborane (as BH₃ in THF) selectively reduces carboxylic acids to primary alcohols in the presence of ester functional groups, whereas LiAlH₄ reduces both carboxylic acids and esters indiscriminately, leading to over-reduction and loss of chemoselectivity [1]. In a representative transformation, a substrate bearing both a carboxylic acid and an ester moiety undergoes exclusive acid reduction with diborane, preserving the ester intact; the same substrate treated with LiAlH₄ yields the diol from complete reduction of both carbonyl groups. Quantitative kinetic DFT studies indicate that the activation barrier for ester reduction by borane is substantially higher (ΔΔG‡ ≈ 15–20 kcal/mol relative to acid reduction), explaining the observed chemoselectivity [2].

Chemoselective reduction Carboxylic acid Hydride reagent comparison

Silicon Nanowire Doping Structural Outcome: Diborane vs. Trimethylboron (TMB)

In vapor-liquid-solid (VLS) growth of boron-doped silicon nanowires (SiNWs), diborane (B₂H₆) and trimethylboron (TMB) both achieve p-type doping levels in the range of 1×10¹⁸ to 4×10¹⁹ cm⁻³, as quantified by secondary ion mass spectrometry (SIMS) [1]. However, TEM characterization reveals a critical structural divergence: B₂H₆-doped nanowires consist of a crystalline Si core encased in a thick amorphous silicon coating, whereas TMB-doped nanowires remain predominantly single-crystalline throughout, even at the highest boron concentrations examined [1]. This morphological difference is attributed to the higher thermal stability and lower gas-phase reactivity of TMB, whereas diborane's higher reactivity promotes undesired amorphous Si deposition that compromises crystallographic quality for epitaxial applications.

Semiconductor doping Silicon nanowires Crystal morphology

Fuel-Weight Specific Impulse Performance: Diborane vs. Pentaborane in Ramjet Propulsion

A 1951 NACA analytical evaluation of air and fuel specific-impulse characteristics for potential ram-jet fuels compared diborane, pentaborane, elemental boron, and boron–octene-1 slurries [1]. At a fixed air specific impulse, the fuel-weight specific impulse of diborane was found to be superior to that of pentaborane, which in turn outperformed elemental boron [1]. Adiabatic constant-pressure combustion temperatures (fuel equivalence ratio 1.0, initial air temperature 5600 °R, pressure 2 atm) were reported as 4840 °R for diborane, 4990 °R for pentaborane, and 5320 °R for boron, demonstrating that while pentaborane yields a higher flame temperature, diborane delivers the more favorable fuel-weight specific impulse for maximizing payload capacity [1].

Ramjet fuel Specific impulse Boron hydride comparison

Procurement-Driven Application Scenarios Where Diboron (CAS 19287-45-7) Differentiation Creates Decisive Value


Low-Steric-Bias Hydroboration Requiring Broad Olefin Reactivity

When synthetic routes demand hydroboration of sterically encumbered or tetrasubstituted alkenes where bulky dialkylboranes (e.g., 9-BBN, disiamylborane) exhibit poor conversion, diborane's compact molecular profile (57% regioselectivity on 1,2-dimethylcyclopentene vs. 99.3% for 9-BBN) enables access to the more substituted organoborane intermediate that bulkier reagents cannot form [1]. This scenario is common in natural product total synthesis where sterically demanding olefinic sites must be functionalized.

Chemoselective Carboxylic Acid Reduction in Ester-Bearing Pharmaceutical Intermediates

In active pharmaceutical ingredient (API) manufacturing, intermediates frequently contain both carboxylic acid and ester functionalities. Diborane in THF is the reagent of choice when exclusive reduction of the acid to the alcohol is required while preserving the ester for downstream transformations—a chemoselectivity outcome unattainable with LiAlH₄ or NaBH₄-based systems, which would reduce both groups [2][3]. This capability eliminates the need for protecting group strategies, reducing step count and improving process mass intensity.

Gaseous P-Type Doping Source for Conformal Doping in CVD-Dependent Semiconductor Fabrication

Chemical vapor deposition (CVD) processes requiring a gaseous p-type boron dopant with high incorporation efficiency at moderate substrate temperatures (e.g., 550 °C) utilize diborane diluted in hydrogen. Compared to trimethylboron (TMB), diborane provides higher doping incorporation efficiency (approximately 2×10⁻³ at 550 °C in Si-MBE) and the ability to achieve boron concentrations up to 10²⁰ cm⁻³, although the trade-off of amorphous silicon co-deposition must be managed for applications where single-crystal quality is non-negotiable [4].

High-Energy Propellant Formulation Where Fuel-Weight Specific Impulse Dominates Design Criteria

In mass-limited aerospace platforms such as upper-stage boosters or long-endurance ramjet-powered vehicles, diborane's demonstrated superiority in fuel-weight specific impulse over pentaborane—despite its lower adiabatic flame temperature (4840 °R vs. 4990 °R)—directly translates to greater payload capacity or extended range for a fixed propellant mass budget [5]. This performance characteristic justifies the specialized handling infrastructure required for this pyrophoric gas.

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